molecular formula C9H9FOS B14020418 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde

2-Fluoro-4-methyl-6-(methylthio)benzaldehyde

Cat. No.: B14020418
M. Wt: 184.23 g/mol
InChI Key: SPECOFVEBIJBRQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-6-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9FOS It is characterized by the presence of a fluorine atom, a methyl group, and a methylthio group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde typically involves the introduction of the fluorine, methyl, and methylthio groups onto a benzaldehyde ring. One common method includes the fluorination of a suitable precursor followed by methylation and thiolation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to controlled reaction conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine, methyl, or methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: 2-Fluoro-4-methyl-6-(methylthio)benzoic acid.

    Reduction: 2-Fluoro-4-methyl-6-(methylthio)benzyl alcohol.

    Substitution: Products depend on the substituents introduced.

Scientific Research Applications

2-Fluoro-4-methyl-6-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The methyl and methylthio groups can influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylbenzaldehyde
  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde
  • 4-(Methylthio)benzaldehyde

Comparison: 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde is unique due to the combination of fluorine, methyl, and methylthio groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

2-fluoro-4-methyl-6-methylsulfanylbenzaldehyde

InChI

InChI=1S/C9H9FOS/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-5H,1-2H3

InChI Key

SPECOFVEBIJBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)SC)C=O)F

Origin of Product

United States

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